molecular formula C22H17ClFN3O4S B2959610 N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207037-80-6

N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2959610
CAS No.: 1207037-80-6
M. Wt: 473.9
InChI Key: MPZOQDRYBUDIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O4S and its molecular weight is 473.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and databases to present a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C22H17ClFN3O4SC_{22}H_{17}ClFN_3O_4S with a molecular weight of 473.9 g/mol. The compound features a thieno[3,2-d]pyrimidine core substituted with various functional groups that are critical for its biological activity.

PropertyValue
Molecular FormulaC22H17ClFN3O4SC_{22}H_{17}ClFN_3O_4S
Molecular Weight473.9 g/mol
CAS Number1207037-80-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A significant focus has been on its ability to inhibit cancer cell proliferation. For instance, research indicates that derivatives of similar thieno[3,2-d]pyrimidine compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting a potential for targeted cancer therapy.

  • Mechanism of Action : The compound may exert its effects through the inhibition of specific kinases involved in cancer cell signaling pathways. This is particularly relevant for targeting pathways associated with tumor growth and survival.
  • Case Studies : In vitro studies have shown that compounds structurally related to this compound display IC50 values in the low micromolar range against several human cancer cell lines (e.g., U937 and THP-1) .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication processes, particularly in adenoviruses.

  • Selectivity Index : Compounds similar to this structure have demonstrated selectivity indexes greater than 100 against human adenovirus (HAdV), indicating a promising therapeutic window .
  • Mechanistic Insights : It is hypothesized that the compound interferes with viral DNA replication or other critical stages in the viral life cycle .

Other Pharmacological Effects

Emerging data indicate that this compound may possess additional biological activities beyond anticancer and antiviral effects:

  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties through modulation of cytokine production.
  • Neuroprotective Effects : There is preliminary evidence indicating neuroprotective effects, which may be beneficial in neurodegenerative conditions.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O4S/c1-30-17-8-18(31-2)16(7-15(17)23)26-19(28)9-27-11-25-20-14(10-32-21(20)22(27)29)12-3-5-13(24)6-4-12/h3-8,10-11H,9H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZOQDRYBUDIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.